2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a carbamoyl group, and a methoxy-methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the carbamoyl group and the methoxy-methylphenyl group. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring and carbamoyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and carbamoyl-containing compounds. Compared to these, 2-(2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Similar compounds include:
Thiazole derivatives: Compounds with a thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.
Carbamoyl-containing compounds: Compounds with a carbamoyl group, such as carbamates and ureas.
Properties
Molecular Formula |
C20H19ClN4O3S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-6-7-17(28-2)16(8-12)24-18(26)10-15-11-29-20(23-15)25-19(27)22-14-5-3-4-13(21)9-14/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
InChI Key |
CANKYOLPMLCLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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